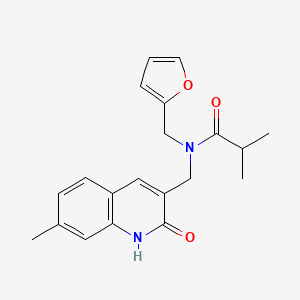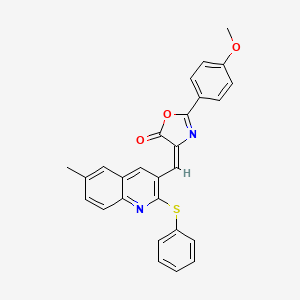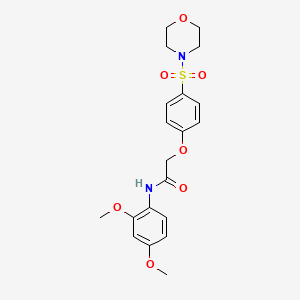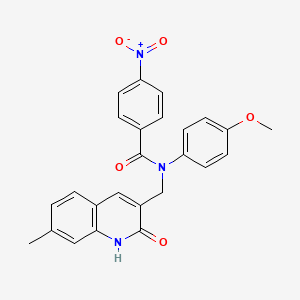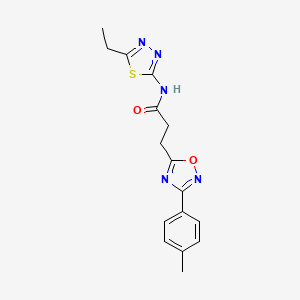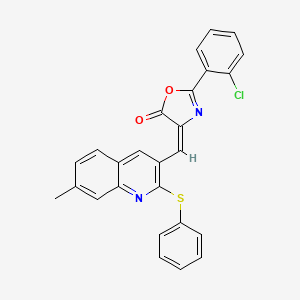![molecular formula C20H20N4O2S B7700236 N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methylbenzenesulfonamide](/img/structure/B7700236.png)
N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methylbenzenesulfonamide” is a chemical compound with the molecular formula C21H21N5O3S . It has an average mass of 423.488 Da and a monoisotopic mass of 423.136505 Da .
Synthesis Analysis
The synthesis of pyrazoloquinolines, which are similar to the compound , often involves condensation and hydrolysis followed by cyclization . The final compound is typically obtained through substitution under a tetrahydrofuran solvent medium .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, the IR spectrum can provide information about the functional groups present in the molecule . The 1H NMR and 13C NMR spectra can provide detailed information about the hydrogen and carbon atoms in the molecule, respectively .Chemical Reactions Analysis
The chemical reactions involving this compound can be complex and depend on the specific conditions and reagents used. In general, pyrazoloquinolines can undergo a variety of reactions, including condensation, hydrolysis, cyclization, and substitution .Physical And Chemical Properties Analysis
This compound has a density of 1.4±0.1 g/cm3 . It has a molar refractivity of 115.4±0.5 cm3, and its polar surface area is 114 Å2 . It also has several other properties, such as a specific index of refraction and certain bond characteristics .Orientations Futures
The future research directions for this compound could involve further exploration of its synthesis methods, chemical reactions, and potential applications. Given the interest in pyrazoloquinoline derivatives for their bioactivity , this compound could also be studied for potential medicinal or pharmaceutical applications.
Propriétés
IUPAC Name |
N-(1-ethyl-8-methylpyrazolo[3,4-b]quinolin-3-yl)-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2S/c1-4-24-20-17(12-15-7-5-6-14(3)18(15)21-20)19(22-24)23-27(25,26)16-10-8-13(2)9-11-16/h5-12H,4H2,1-3H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTYYFUOWIBMXMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=NC3=C(C=CC=C3C=C2C(=N1)NS(=O)(=O)C4=CC=C(C=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


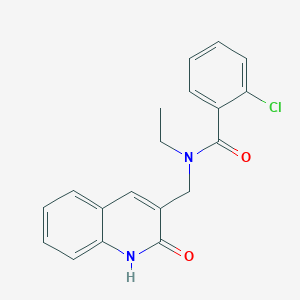
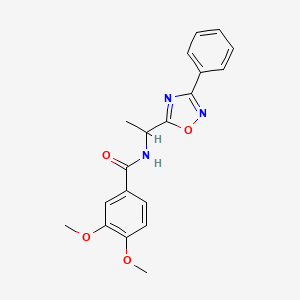
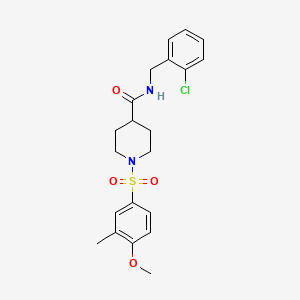
![ethyl 4-({N'-[(E)-{4-[(cyclohexylcarbamoyl)methoxy]phenyl}methylidene]hydrazinecarbonyl}formamido)benzoate](/img/structure/B7700193.png)
![4-[[2-[Methylsulfonyl(2-phenylethyl)amino]acetyl]amino]benzamide](/img/structure/B7700201.png)

